molecular formula C30H20ClN B13639034 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole

9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole

Cat. No.: B13639034
M. Wt: 429.9 g/mol
InChI Key: LVOHDGCIGWHARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been widely studied for their applications in various fields such as organic electronics, photonics, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a halogenated carbazole is coupled with a boronic acid derivative under the influence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated carbazole derivatives.

Scientific Research Applications

9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole
  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene

Uniqueness

Compared to similar compounds, 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole exhibits unique properties such as higher thermal stability and specific electronic characteristics that make it particularly suitable for applications in organic electronics and photonics .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H20ClN

Molecular Weight

429.9 g/mol

IUPAC Name

9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole

InChI

InChI=1S/C30H20ClN/c31-22-18-19-23(27(20-22)21-10-2-1-3-11-21)24-12-4-7-15-28(24)32-29-16-8-5-13-25(29)26-14-6-9-17-30(26)32/h1-20H

InChI Key

LVOHDGCIGWHARF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.